molecular formula C19H14BrFN4O2S B11226292 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide

Cat. No.: B11226292
M. Wt: 461.3 g/mol
InChI Key: YJCYIGYYIQXBFN-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of chemical motifs. Its full IUPAC name is quite a mouthful, so let’s break it down:

    Molecular Formula: CHBrNOS

    Molecular Weight: 457.35 g/mol

Preparation Methods

Synthetic Routes: While specific synthetic routes for this compound aren’t readily available in the literature, we can infer potential strategies based on its structure. Researchers might explore multistep syntheses involving benzofuran, triazole, and bromophenyl building blocks.

Industrial Production: As for industrial production, that remains a mystery. custom synthesis labs or pharmaceutical companies could potentially develop scalable methods.

Chemical Reactions Analysis

Reactivity: This compound likely participates in various reactions:

    Oxidation: Oxidative transformations could modify the triazole or benzofuran moieties.

    Substitution: The bromophenyl group is a prime target for substitution reactions.

    Reduction: Reduction of the triazole ring might yield interesting derivatives.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) or other brominating agents.

    Triazole Formation: Cyclization of appropriate precursors.

    Sulfanyl Group Introduction: Thiol-based reactions.

Major Products: The major products would depend on the specific reaction conditions. Variants with different substitutions or functional groups could emerge.

Scientific Research Applications

Chemistry:

    Building Blocks: Researchers might use this compound as a building block for more complex molecules.

    Drug Discovery: Its unique structure could inspire drug design efforts.

Biology and Medicine: Industry:

    Materials Science: Explore its potential in materials or polymer chemistry.

Mechanism of Action

The exact mechanism remains elusive, but researchers would investigate its interactions with biological targets. Perhaps it modulates enzymes or receptors?

Properties

Molecular Formula

C19H14BrFN4O2S

Molecular Weight

461.3 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide

InChI

InChI=1S/C19H14BrFN4O2S/c1-25-18(16-8-11-4-2-3-5-15(11)27-16)23-24-19(25)28-10-17(26)22-14-7-6-12(20)9-13(14)21/h2-9H,10H2,1H3,(H,22,26)

InChI Key

YJCYIGYYIQXBFN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)F)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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